1,5-Cyclooctanedione
Overview
Description
1,5-Cyclooctanedione is an organic compound with the molecular formula C₈H₁₂O₂. It is a cyclic diketone, meaning it contains two ketone groups within an eight-membered ring structure.
Mechanism of Action
Target of Action
Cyclooctane-1,5-dione primarily targets 1,2-diaminoarenes and 1,3-diaminopropane . These compounds are used in the synthesis of various organic compounds, making them crucial targets for cyclooctane-1,5-dione.
Mode of Action
The compound undergoes transannular cyclization upon treatment with its targets . This process involves the formation of a cyclic structure through a reaction within the molecule itself. The result of this interaction is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol , depending on the target .
Biochemical Pathways
The primary biochemical pathway affected by cyclooctane-1,5-dione is the transannular cyclization . This pathway is significant in organic chemistry for the synthesis of complex cyclic structures. The compound’s interaction with its targets leads to the formation of substituted diazatricyclo alkanes .
Result of Action
The result of cyclooctane-1,5-dione’s action is the formation of 2,5-diazatricyclo dodecan-6-ols or 2,6-diazatricyclo tridecan-7-ol . These compounds are of interest in organic chemistry for their potential applications in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Cyclooctanedione can be synthesized through several methods. One common approach involves the oxidation of cyclooctene using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the cyclization of 1,8-octanediol using acidic conditions to form the diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing catalysts to enhance reaction efficiency. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
1,5-Cyclooctanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
1,5-Cyclooctanedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclooctanedione: Another cyclic diketone with similar properties but different reactivity due to the position of the ketone groups.
Cyclooctane-1,4-dione: A related compound with ketone groups at different positions, leading to distinct chemical behavior.
Cyclooctane-1,2-dione: A diketone with adjacent ketone groups, resulting in unique reactivity patterns
Uniqueness of 1,5-Cyclooctanedione
This compound is unique due to its eight-membered ring structure and the specific positioning of the ketone groups. This configuration imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
cyclooctane-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJGYLFFVBUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933502 | |
Record name | Cyclooctane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-74-3 | |
Record name | 1,5-Cyclooctanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Cyclooctanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Cyclooctanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-Cyclooctanedione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP2M7JM3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes cyclooctane-1,5-dione particularly susceptible to transannular reactions?
A1: Cyclooctane-1,5-dione readily undergoes transannular reactions due to its inherent conformational flexibility. This allows the two carbonyl groups to approach each other closely across the ring, facilitating interactions between reactive centers on opposite sides of the molecule. This characteristic is highlighted in multiple studies where cyclooctane-1,5-dione acts as a precursor for synthesizing complex polycyclic structures. For instance, it reacts with diaminoarenes to yield substituted 2,5-diazatricyclo[4.3.3.01,5]dodecan-6-ols. [] Similarly, its reaction with lead tetraacetate produces bicyclic bis(arylazo) compounds through a transannular pathway. []
Q2: How does the presence of the 1,5-dione moiety in cyclooctane-1,5-dione influence its reactivity?
A2: The 1,5-dione moiety exerts significant influence over the reactivity of cyclooctane-1,5-dione. For example, nitrous oxide effectively ketonizes the double bonds of 1,5-cyclooctadiene, leading to the formation of cyclooctane-1,5-dione as a stable product. [] This reaction pathway highlights the role of the diketone system in stabilizing the cyclic structure. Additionally, the presence of the two electron-withdrawing carbonyl groups enhances the electrophilicity of the adjacent carbon atoms, making them susceptible to nucleophilic attack, as observed in its reactions with diamines. []
Q3: Can you elaborate on the structural features of cyclooctane-1,5-dione derived from spectroscopic analyses?
A3: Spectroscopic techniques, particularly NMR spectroscopy and photoelectron spectroscopy (PES), provide valuable insights into the structure of cyclooctane-1,5-dione and its derivatives. NMR analysis has been instrumental in elucidating the conformation and configuration of various reaction products, such as the bicyclic alcohols formed from the reduction of 2,4,6,8-tetrabromo-cyclooctane-1,5-dione. [] Furthermore, PES studies, particularly He(Iα) PES, have revealed significant differences in orbital interactions within polycyclic 1,5-diketones derived from cyclooctane-1,5-dione. These studies highlight the influence of substituents and ring strain on electronic structures. []
Q4: What are the potential advantages of using cyclooctane-1,5-dione as a starting material in organic synthesis?
A4: Cyclooctane-1,5-dione presents several advantages as a versatile building block in organic synthesis:
- Transannular Reactivity: Its propensity for transannular reactions allows for the efficient construction of complex polycyclic frameworks. [, ]
Q5: Has the crystal structure of cyclooctane-1,5-dione been determined, and what insights does it provide?
A5: Yes, X-ray crystallographic studies have determined the crystal structure of cyclooctane-1,5-dione and its derivatives, including the dioxime. [] These analyses provide detailed information about bond lengths, bond angles, and the overall molecular conformation in the solid state. In the case of cyclooctane-1,5-dione-dioxime, the crystal structure revealed the formation of hydrogen-bonded trimers with approximate C3h symmetry. [] Such insights are crucial for understanding the compound's physical properties and reactivity.
Q6: Are there any known synthetic routes for obtaining cyclooctane-1,5-dione?
A6: Yes, several synthetic approaches have been explored for accessing cyclooctane-1,5-dione and its derivatives. One efficient method involves the ketonization of 1,5-cyclooctadiene using nitrous oxide. This reaction proceeds without the need for a catalyst and offers a direct route to the diketone. [] Additionally, researchers have explored the synthesis of cyclooctane-1,5-dione derivatives through various transformations of readily available starting materials. [, ]
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